4-(14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol
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Overview
Description
4-(14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 2-alkylthio-1,3,4-oxa(thia)diazoles with chloroacetylchloride under anhydrous conditions . The reaction is carried out in solvents such as DMF, CHCl3, Me2CO, or benzene at elevated temperatures (90–95°C) with the use of TEA as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic group allows for electrophilic aromatic substitution reactions, where halogens or nitro groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine for halogenation). Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenolic ring.
Scientific Research Applications
4-(14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-ethyl-14,14-dimethyl-4-phenyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one
- 4-(3-hydroxyphenyl)-14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one
Uniqueness
4-(14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol is unique due to its specific tetracyclic structure and the presence of both oxa and thia groups. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C18H16N4O2S |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-(14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol |
InChI |
InChI=1S/C18H16N4O2S/c1-18(2)7-12-13(8-24-18)25-17-14(12)16-20-15(21-22(16)9-19-17)10-3-5-11(23)6-4-10/h3-6,9,23H,7-8H2,1-2H3 |
InChI Key |
OJJMASYWIPIYJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C4=NC(=NN4C=N3)C5=CC=C(C=C5)O)C |
Origin of Product |
United States |
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